molecular formula C18H23N3O3 B2508684 N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide CAS No. 1787880-83-4

N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide

Cat. No.: B2508684
CAS No.: 1787880-83-4
M. Wt: 329.4
InChI Key: VODUPLJYWZRHBD-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide is a synthetic cannabinoid receptor agonist characterized by its high binding affinity and notable selectivity for the cannabinoid receptor type 2 (CB2). This pharmacological profile makes it a critical tool compound for researchers investigating the endocannabinoid system and the role of CB2 signaling in health and disease. The compound's primary research value lies in its ability to selectively activate CB2 receptors, which are predominantly expressed in immune cells and are key modulators of neuroinflammatory processes . Consequently, it is extensively used in preclinical studies to explore potential therapeutic avenues for neuropathic pain, neuroinflammatory conditions , and neurodegenerative diseases, where CB2 activation is hypothesized to confer a protective effect without the psychoactive side effects mediated by the central nervous system's CB1 receptors. Its mechanism involves G-protein coupled receptor activation, leading to the inhibition of adenylate cyclase and modulation of key signaling pathways, which can be studied to elucidate novel mechanisms of immune regulation within the central nervous system. This agonist provides researchers with a precise chemical probe to dissect CB2-specific functions and validate it as a target for next-generation immunomodulatory and neuroprotective therapeutics.

Properties

IUPAC Name

N'-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-21-13-5-8-15(21)16(22)10-12-20-18(24)17(23)19-11-9-14-6-3-2-4-7-14/h2-8,13,16,22H,9-12H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODUPLJYWZRHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C(=O)NCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide typically involves multiple steps, starting with the preparation of the pyrrole derivative. The hydroxypropyl group is introduced through a series of reactions, including alkylation and hydroxylation. The final step involves the formation of the oxalamide linkage through a condensation reaction between the pyrrole derivative and phenethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, with adjustments made to accommodate larger quantities and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrrole compounds. These products can be further utilized in various applications, including drug development and organic synthesis.

Scientific Research Applications

N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular pathways.

Comparison with Similar Compounds

N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide (CAS 898427-73-1)

  • Substituents: N1: 3-hydroxypropyl. N2: A fused tricyclic heterocycle (hexahydropyrido-quinolinone).
  • Molecular Formula: Not explicitly stated but inferred to include a complex nitrogenous core.
  • Key Differences: The N2 group’s tricyclic structure likely enhances rigidity and π-π stacking interactions compared to the target compound’s phenethyl group.

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 1421476-67-6)

  • Substituents :
    • N1: 3-hydroxypropyl with a furan-2-yl group.
    • N2: A phenyl ring modified with methyl and 2-oxopyrrolidinyl groups.
  • Molecular Formula : C20H23N3O5, MW 385.4 g/mol .
  • Key Differences : The furan ring introduces oxygen-mediated hydrogen bonding, contrasting with the pyrrole’s nitrogen. The N2 phenyl modification adds steric bulk and a lactam moiety, which may improve metabolic stability .

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide (CAS 1421483-91-1)

  • Substituents :
    • N1: Cyclohexenylethyl group.
    • N2: 3-hydroxypropyl with a thiophene-2-yl group.
  • Molecular Formula : C17H24N2O3S, MW 336.5 g/mol .
  • The cyclohexenyl group introduces conformational flexibility absent in the target compound’s phenethyl group .

Comparative Physicochemical Properties

Property Target Compound CAS 1421476-67-6 CAS 1421483-91-1
Molecular Formula C18H21N3O3 C20H23N3O5 C17H24N2O3S
Molecular Weight 327.4 g/mol 385.4 g/mol 336.5 g/mol
Key Functional Groups Pyrrole, Phenethyl Furan, Oxopyrrolidinyl Thiophene, Cyclohexene
Polarity Moderate (hydroxyl + pyrrole) High (furan + lactam) Low (thiophene + cyclohexene)
Theoretical LogP ~2.5 (estimated) ~1.8 (estimated) ~3.1 (estimated)

Notes:

  • CAS 1421483-91-1’s thiophene and cyclohexene substituents suggest superior lipid solubility, which may enhance absorption but reduce aqueous stability .

Hypothesized Pharmacological Implications

While direct bioactivity data are unavailable in the provided evidence, structural trends suggest:

Target Compound : The pyrrole group may interact with heme-containing enzymes or kinases, while the phenethyl moiety could confer affinity for aminergic receptors (e.g., dopamine or serotonin receptors) .

CAS 1421476-67-6 : The furan and lactam groups might target bacterial enzymes or inflammatory pathways, given their prevalence in antibiotics and COX-2 inhibitors .

CAS 1421483-91-1 : The thiophene’s electron-rich structure could facilitate interactions with cytochrome P450 enzymes or ion channels .

Biological Activity

N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide is a synthetic organic compound with a complex structure that includes a pyrrole ring, a hydroxyl group, and an oxalamide moiety. This unique combination contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C₁₅H₁₈N₂O₃. Its structural features are significant for understanding its biological interactions:

Property Value
Molecular FormulaC₁₅H₁₈N₂O₃
Molecular Weight278.32 g/mol
CAS Number1795305-43-9

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group can enhance hydrogen bonding, while the oxalamide linkage may facilitate interactions with specific biological pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : It may bind to receptors, influencing signal transduction pathways critical for cellular responses.

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities. For instance:

Compound Name Structural Features Biological Activity
3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamidePyrrole ring, hydroxamic acidHistone deacetylase inhibitor
Phenethylamine derivativesPhenethyl groupNeuroprotective effects
Oxalate derivativesOxamic acid structureAntitumor activity

The unique combination of the hydroxypyrrole moiety and oxalamide structure in this compound may confer distinct pharmacological properties not observed in other similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Antimicrobial Activity

In vitro tests demonstrated that derivatives of oxalamides can exhibit antimicrobial properties. For instance, this compound showed promising results against certain bacterial strains, indicating its potential as an antibiotic candidate.

Anticancer Properties

Research has indicated that compounds with similar structures possess anticancer properties. Preliminary studies on this compound suggest potential cytotoxic effects on cancer cell lines, warranting further investigation into its use as an antitumor agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • Multi-step synthesis : Begin with preparing intermediates like the hydroxypropyl-pyrrole and phenethylamine derivatives. Couple these via oxalic acid derivatives (e.g., oxalyl chloride) under inert atmospheres.
  • Reaction optimization : Use solvents like dichloromethane or THF, and catalysts such as DMAP or HOBt to enhance coupling efficiency. Monitor progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the final compound (>95% purity) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the oxalamide backbone, hydroxypropyl-pyrrole, and phenethyl substituents. Compare shifts with analogous oxalamides (e.g., 8–10 ppm for amide protons) .
  • Mass spectrometry : HRMS (ESI+) to verify molecular weight (expected ~400–450 g/mol range) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity and detect byproducts .

Q. How do pH and temperature influence the stability of this compound in solution?

  • Methodology :

  • Stability assays : Prepare solutions in buffers (pH 3–9) and store at 4°C, 25°C, and 40°C. Monitor degradation via UV-Vis (220–280 nm) or LC-MS over 7–14 days.
  • Findings : Oxalamides are typically stable at neutral pH but may hydrolyze under acidic/basic conditions. Refrigeration (4°C) minimizes thermal decomposition .

Advanced Research Questions

Q. What experimental strategies can elucidate interactions between this compound and biological targets (e.g., enzymes/receptors)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (konk_{on}, koffk_{off}) and affinity (KDK_D) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes (e.g., active sites) to guide SAR .

Q. How can contradictory data in pharmacological studies (e.g., efficacy vs. toxicity) be resolved?

  • Methodology :

  • Dose-response profiling : Use in vitro assays (e.g., cell viability, enzyme inhibition) to establish therapeutic windows.
  • Comparative models : Test in zebrafish embryos (for rapid toxicity screening) vs. mammalian models (e.g., murine) for efficacy validation .
  • Metabolite identification : LC-MS/MS to detect reactive metabolites that may explain off-target effects .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetics and binding modes?

  • Methodology :

  • Molecular docking (AutoDock/Vina) : Screen against target protein libraries (e.g., kinase or GPCR databases) to prioritize candidates .
  • MD simulations (GROMACS) : Simulate ligand-protein interactions over 100+ ns to assess binding stability and conformational changes .
  • ADMET prediction (SwissADME) : Estimate logP, BBB permeability, and CYP450 interactions using QSAR models .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodology :

  • Substituent variation : Modify the pyrrole (e.g., halogenation) or phenethyl (e.g., fluorination) groups. Assess impacts on binding via SPR or enzymatic assays .
  • Bioisosteric replacement : Replace the oxalamide moiety with urea or thiourea to compare hydrogen-bonding efficacy .
  • Fragment-based design : Use X-ray/NMR fragment screens to identify auxiliary binding motifs .

Q. What analytical methods detect and quantify synthetic impurities in batch preparations?

  • Methodology :

  • HPLC-MS : Use C18 columns and ESI ionization to separate and identify byproducts (e.g., unreacted intermediates, hydrolyzed amides) .
  • NMR impurity profiling : 19^{19}F or 13^{13}C NMR to trace halogenated or chiral contaminants .
  • ICP-MS : Detect residual metal catalysts (e.g., Pd from coupling reactions) at ppb levels .

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